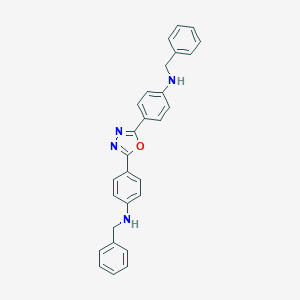
4,4'-(1,3,4-Oxadiazole-2,5-diyl)bis(N-benzylaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-4-[5-[4-(benzylamino)phenyl]-1,3,4-oxadiazol-2-yl]aniline is a complex organic compound with a molecular formula of C27H26N4O. This compound features a benzyl group attached to an aniline moiety, which is further connected to a 1,3,4-oxadiazole ring. The presence of multiple aromatic rings and functional groups makes it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-[5-[4-(benzylamino)phenyl]-1,3,4-oxadiazol-2-yl]aniline typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the benzylamino group: This step involves the nucleophilic substitution of an appropriate benzyl halide with an aniline derivative.
Final coupling: The oxadiazole intermediate is then coupled with the benzylamino-substituted aniline under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-4-[5-[4-(benzylamino)phenyl]-1,3,4-oxadiazol-2-yl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert nitro groups to amines or reduce other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
Applications De Recherche Scientifique
N-Benzyl-4-[5-[4-(benzylamino)phenyl]-1,3,4-oxadiazol-2-yl]aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-Benzyl-4-[5-[4-(benzylamino)phenyl]-1,3,4-oxadiazol-2-yl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Benzyl-N-{4-[4-(benzylamino)benzyl]phenyl}amine
- N-Benzyl-4-chloro-5-sulfamoylanthranilic acid
- Benzylamine
Uniqueness
N-Benzyl-4-[5-[4-(benzylamino)phenyl]-1,3,4-oxadiazol-2-yl]aniline stands out due to its unique combination of functional groups and aromatic rings, which confer distinct chemical reactivity and biological activity. Its oxadiazole ring is particularly noteworthy, as it is less common in similar compounds and contributes to its unique properties.
Propriétés
Numéro CAS |
103494-68-4 |
|---|---|
Formule moléculaire |
C28H24N4O |
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
N-benzyl-4-[5-[4-(benzylamino)phenyl]-1,3,4-oxadiazol-2-yl]aniline |
InChI |
InChI=1S/C28H24N4O/c1-3-7-21(8-4-1)19-29-25-15-11-23(12-16-25)27-31-32-28(33-27)24-13-17-26(18-14-24)30-20-22-9-5-2-6-10-22/h1-18,29-30H,19-20H2 |
Clé InChI |
CUFHAMKGEOJXBE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=C(C=C4)NCC5=CC=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=C(C=C4)NCC5=CC=CC=C5 |
Synonymes |
2,5-Bis-(4-N-benzylaminophenyl)-1,3,4-oxadiazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















